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Compound of Interest

Compound Name: Boc-NH-PEG11-C2-acid

Cat. No.: B11932335

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure, properties, and
applications of Boc-NH-PEG11-C2-acid, a heterobifunctional linker molecule. It is designed to
serve as a practical resource for professionals engaged in bioconjugation, drug delivery, and
the development of targeted therapeutics such as Proteolysis Targeting Chimeras (PROTACS).

Core Molecular Profile

Boc-NH-PEG11-C2-acid, systematically named t-Boc-N-Amido-PEG11-Acetic acid, is a
chemical tool featuring a Boc-protected amine and a terminal carboxylic acid, separated by a
hydrophilic 11-unit polyethylene glycol (PEG) spacer. This configuration allows for the
sequential and controlled conjugation of two different molecules. The Boc group provides a
stable protecting group for the amine, which can be selectively removed under mild acidic
conditions, while the carboxylic acid is available for coupling reactions, typically forming an
amide bond.

Physicochemical and Structural Data

The key quantitative data for Boc-NH-PEG11-C2-acid are summarized below.
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Property Data

Full Chemical Name t-Boc-N-Amido-PEG11-Acetic acid[1]

Common Synonyms Boc-PEG11-acid, BocNH-PEG11-CH2COOH[1]
CAS Number Not Available (N/A)[1][2]

Molecular Formula C29H57NO1s[1]

Molecular Weight 659.76 g/mol [1]

Appearance Colorless Viscous Liquid[1]

-18°C for long-term storage, protected from

Recommended Storage ]
light[1]

Role in PROTAC Synthesis: A Logical Workflow

The primary application of Boc-NH-PEG11-C2-acid is in the modular synthesis of PROTACSs.
Its bifunctional nature allows it to bridge two distinct ligands: one that binds to a target protein
and another that recruits an E3 ubiquitin ligase. The logical workflow for constructing a

PROTAC using this linker is a sequential process, leveraging its orthogonal protecting groups.
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Caption: Logical workflow for PROTAC synthesis using the bifunctional linker.

Experimental Protocols
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The following sections provide detailed methodologies for the key chemical transformations
involving Boc-NH-PEG11-C2-acid.

Protocol 1: Amide Coupling via Carboxylic Acid
Activation

This protocol describes the coupling of the linker's carboxylic acid to an amine-bearing
molecule (e.g., an E3 ligase ligand).

e Objective: To form a stable amide bond between the linker and the first ligand.
e Materials:

o Boc-NH-PEG11-C2-acid

o

Amine-containing ligand (1.0 eq)

o

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid
hexafluorophosphate) (1.1 eq)

o

DIPEA (N,N-Diisopropylethylamine) (2.0 eq)

[¢]

Anhydrous DMF (N,N-Dimethylformamide)

o Methodology:
o In adry, inert atmosphere, dissolve Boc-NH-PEG11-C2-acid (1.0 eq) in anhydrous DMF.
o Add HATU (1.1 eq) and DIPEA (2.0 eq) to the solution.

o Stir the mixture at room temperature (20-25°C) for 20 minutes to pre-activate the
carboxylic acid.

o Add the amine-containing ligand to the activated linker solution.

o Continue stirring at room temperature for 4-12 hours. Monitor reaction progress using LC-
MS.

© 2025 BenchChem. All rights reserved. 3/8 Tech Support


https://www.benchchem.com/product/b11932335?utm_src=pdf-body
https://www.benchchem.com/product/b11932335?utm_src=pdf-body
https://www.benchchem.com/product/b11932335?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b11932335?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

o Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with
5% citric acid solution, saturated sodium bicarbonate solution, and brine.

o Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced
pressure.

o Purify the crude product using flash column chromatography on silica gel.

Protocol 2: Boc Group Deprotection

This protocol details the removal of the Boc protecting group to expose the terminal primary
amine for subsequent conjugation.

o Objective: To selectively cleave the Boc group without disturbing the newly formed amide
bond.

e Materials:
o Boc-protected conjugate from Protocol 1
o Trifluoroacetic acid (TFA)
o Dichloromethane (DCM)
e Methodology:
o Dissolve the Boc-protected conjugate in DCM (e.g., 0.1 M concentration).
o Add TFA to the solution to a final concentration of 20% (v/v).

o Stir the reaction mixture at room temperature for 1-2 hours. Monitor the deprotection by
TLC or LC-MS until the starting material is fully consumed.

o Remove the DCM and excess TFA by rotary evaporation. Co-evaporate with toluene (3x)
to ensure complete removal of residual acid.

o The resulting TFA salt of the amine is typically used directly in the next step without further
purification.
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General Experimental Workflow Diagram

The end-to-end process of synthesizing a complete PROTAC molecule is visualized below.
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Caption: A step-by-step experimental workflow for PROTAC synthesis.

Associated Signhaling Pathway: The Ubiquitin-
Proteasome System

The PROTAC molecule synthesized using the Boc-NH-PEG11-C2-acid linker does not have
its own signaling activity. Instead, it hijacks the cell's natural protein disposal machinery, the
Ubiquitin-Proteasome System (UPS), to induce the degradation of a specific target protein.
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Caption: The PROTAC-mediated protein degradation pathway via the UPS.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States
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